molecular formula C22H28N2O2S2 B2560969 (Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315243-47-1

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2560969
CAS No.: 315243-47-1
M. Wt: 416.6
InChI Key: VUUFEKGYLMMAHH-CYVLTUHYSA-N
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Description

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C22H28N2O2S2 and its molecular weight is 416.6. The purity is usually 95%.
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Biological Activity

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H32N2O2S2
  • Molar Mass : 480.69 g/mol
  • CAS Number : 315244-12-3

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. It reduces levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from damage .
  • Tyrosinase Inhibition : Studies demonstrate that this compound acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition may offer therapeutic benefits in treating hyperpigmentation disorders .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazolidinone compounds, including this one, exhibit moderate antibacterial activity against various pathogens, indicating potential use in treating infections .

Antioxidant Activity

A recent study evaluated the antioxidant capacity of several thiazolidinone derivatives, including our compound of interest. The results indicated that it significantly decreased oxidative stress markers in vitro, showcasing its potential as an antioxidant agent.

Tyrosinase Inhibition

In a comparative study, the compound exhibited a potent inhibitory effect on mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. The structure-activity relationship (SAR) analysis suggested that specific substituents on the thiazolidinone ring enhance its binding affinity to the enzyme active site .

Antimicrobial Activity

The compound was tested against a panel of bacterial strains using minimum inhibitory concentration (MIC) assays. It demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria. Further optimization of the structure could enhance its antimicrobial efficacy .

Case Studies

  • Case Study on Melanin Production : In B16F10 melanoma cells, treatment with this compound resulted in a dose-dependent decrease in melanin synthesis. This suggests its potential application in skin-whitening formulations .
  • Case Study on Oxidative Stress : A model using human fibroblasts exposed to oxidative stress demonstrated that treatment with the compound reduced cell death and improved cell viability compared to untreated controls, indicating protective effects against oxidative damage .

Data Summary Table

Biological ActivityObserved EffectReference
AntioxidantReduced ROS and RNS levels
Tyrosinase InhibitionIC50 = 1.03 µM
AntimicrobialModerate activity against bacteria

Properties

IUPAC Name

N-cyclohexyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S2/c1-2-16-10-12-17(13-11-16)15-19-21(26)24(22(27)28-19)14-6-9-20(25)23-18-7-4-3-5-8-18/h10-13,15,18H,2-9,14H2,1H3,(H,23,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFEKGYLMMAHH-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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